Cycloaltilisin 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloaltilisin 6 is a natural product found in Artocarpus altilis with data available.

Scientific Research Applications

CDK4/6 Inhibitors in Cancer Therapy

- Background : Cycloaltilisin 6, as part of the group of cyclin-dependent kinase (CDK) 4/6 inhibitors, has shown significant potential in cancer therapy, particularly in hormone receptor-positive breast cancers. Research and development in this field have evolved over the past two decades, leading to the successful development of CDK4/6 inhibitors as anticancer drugs (Lai et al., 2021).

- Clinical Trials and Outcomes : These inhibitors have undergone extensive clinical trials, revealing their efficacy in treating various cancers. For instance, palbociclib, a CDK4/6 inhibitor, has been FDA-approved for breast cancer treatment in combination with aromatase inhibitors, showcasing the long-sought success in this domain (Sherr et al., 2016).

Potential Beyond Cancer Treatment

- Emerging Applications : While primarily focused on cancer treatment, research indicates that CDK inhibitors like Cycloaltilisin 6 might have broader applications. For example, they are being evaluated for potential use in treating neurodegenerative diseases, cardiovascular disorders, viral infections, and parasitic protozoa (Meijer & Raymond, 2003).

- Immunomodulatory Effects : CDK4/6 inhibitors have been found to not only induce tumor cell cycle arrest but also promote anti-tumor immunity. This is achieved through activation of tumor cell expression of endogenous retroviral elements and suppression of regulatory T cell proliferation (Goel et al., 2017).

Resistance and Future Directions

- Resistance Mechanisms : Despite their efficacy, resistance to CDK4/6 inhibitors, including Cycloaltilisin 6, is a significant challenge. Research is focused on understanding these resistance mechanisms to develop more effective therapeutic strategies (Pang et al., 2022).

properties

Product Name |

Cycloaltilisin 6 |

|---|---|

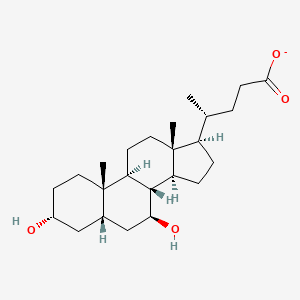

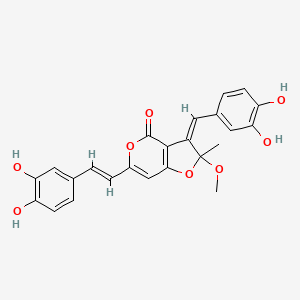

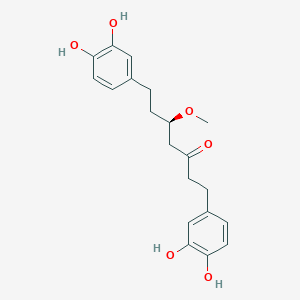

Molecular Formula |

C50H58O10 |

Molecular Weight |

819 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-[5-[2-[3-(2,4-dihydroxyphenyl)-3-oxopropyl]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,5-dihydroxyphenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]propan-1-one |

InChI |

InChI=1S/C50H58O10/c1-29(2)9-7-11-31(5)13-18-36-33(15-23-43(53)39-20-16-34(51)26-45(39)55)25-42(50(60)49(36)59)41-28-47(57)48(58)38(19-14-32(6)12-8-10-30(3)4)37(41)22-24-44(54)40-21-17-35(52)27-46(40)56/h9-10,13-14,16-17,20-21,25-28,51-52,55-60H,7-8,11-12,15,18-19,22-24H2,1-6H3/b31-13+,32-14+ |

InChI Key |

BHDBRCJCCXGBOF-GCFMLEDASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C(C=C1CCC(=O)C2=C(C=C(C=C2)O)O)C3=CC(=C(C(=C3CCC(=O)C4=C(C=C(C=C4)O)O)C/C=C(\C)/CCC=C(C)C)O)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1CCC(=O)C2=C(C=C(C=C2)O)O)C3=CC(=C(C(=C3CCC(=O)C4=C(C=C(C=C4)O)O)CC=C(C)CCC=C(C)C)O)O)O)O)C)C |

synonyms |

cycloaltilisin 6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

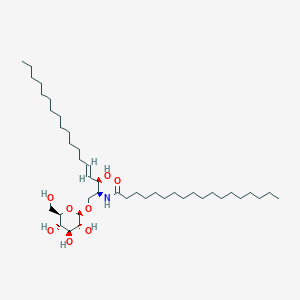

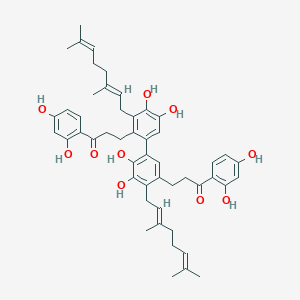

![(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid](/img/structure/B1249378.png)